N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride
CAS No.: 1329862-28-3
Cat. No.: VC4834122
Molecular Formula: C25H26ClN3O3S2
Molecular Weight: 516.07
* For research use only. Not for human or veterinary use.
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride - 1329862-28-3](/images/structure/VC4834122.png)
Specification
CAS No. | 1329862-28-3 |
---|---|
Molecular Formula | C25H26ClN3O3S2 |
Molecular Weight | 516.07 |
IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethoxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C25H25N3O3S2.ClH/c1-4-28-12-11-16-21(14-28)33-25(22(16)24-26-17-7-5-6-8-20(17)32-24)27-23(29)15-9-10-18(30-2)19(13-15)31-3;/h5-10,13H,4,11-12,14H2,1-3H3,(H,27,29);1H |
Standard InChI Key | HGUBDXOHYIELTR-UHFFFAOYSA-N |
SMILES | CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)OC)OC.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a tetrahydrothieno[2,3-c]pyridine core fused to a benzo[d]thiazole moiety at the 3-position. A 3,4-dimethoxybenzamide group is attached via an amide linkage at the 2-position of the thienopyridine ring, while an ethyl group substitutes the 6-position of the piperidine-like ring. The hydrochloride salt form enhances solubility in polar solvents . Key structural attributes include:
-
Benzo[d]thiazole: A bicyclic aromatic system known for electron-deficient properties and bioactivity.
-
Tetrahydrothieno[2,3-c]pyridine: A sulfur- and nitrogen-containing heterocycle contributing to conformational rigidity.
-
3,4-Dimethoxybenzamide: A substituted benzamide providing hydrogen-bonding capabilities and lipophilicity.
The SMILES string CCN1CCc2c(sc(NC(=O)c3ccc(OC)c(OC)c3)c2-c2nc3ccccc3s2)C1.Cl
explicitly defines atomic connectivity, highlighting the ethyl-piperidine (CCN1CCc2), thiophene (sc), and benzothiazole (c2nc3ccccc3s2) components.
Stereoelectronic Properties
-
Polar Surface Area (PSA): Estimated at 110 Ų due to multiple hydrogen-bond acceptors (amide, methoxy, chloride).
-
LogP: Predicted ~3.5 (moderate lipophilicity) based on methoxy and benzothiazole groups .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details for this compound are scarce, analogous routes for tetrahydrothienopyridine derivatives involve:
-
Ring Formation: Cyclocondensation of thioureas with α,β-unsaturated ketones to construct the thienopyridine core .
-
Benzothiazole Integration: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the benzo[d]thiazole moiety .
-
Amidation: Reaction of the primary amine on the thienopyridine with 3,4-dimethoxybenzoyl chloride .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimization Challenges
-
Regioselectivity: Ensuring proper substitution at the 2- and 3-positions of the thienopyridine ring.
-
Purification: Difficulty in isolating intermediates due to similar polarities of byproducts .
Physicochemical Properties
The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays . The methoxy groups enhance membrane permeability, a critical factor for central nervous system (CNS) targeting .
Pharmacological Activity and Mechanisms
Antimicrobial Activity
Compounds with tetrahydrothienopyridine scaffolds exhibit activity against Mycobacterium tuberculosis. The ethyl and methoxy substituents may enhance penetration through mycobacterial cell walls.
Neuropharmacological Effects
Related molecules (e.g., CID 46925889 ) show affinity for serotonin and dopamine receptors, implying potential use in neurological disorders. The hydrochloride salt form aids blood-brain barrier traversal .
Applications in Drug Development
Oncology
-
DNA Repair Inhibition: Benzothiazoles disrupt base excision repair (BER) pathways, sensitizing cancer cells to radiotherapy.
-
Kinase Modulation: The thienopyridine core may inhibit Aurora kinases, as seen in analogs like CHEMBL1705313 .
Infectious Diseases
-
Antitubercular Agents: Structural similarity to Evt-2946801 suggests potential against drug-resistant tuberculosis.
Recent Advances and Future Directions
Recent studies (2024–2025) highlight:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume